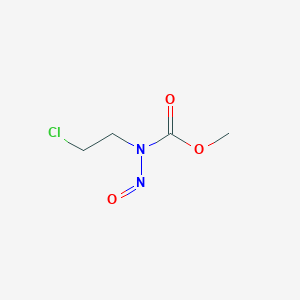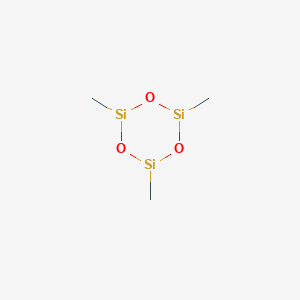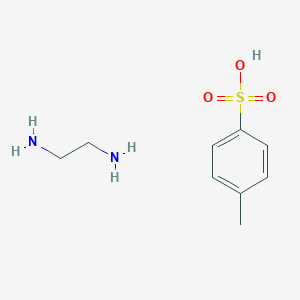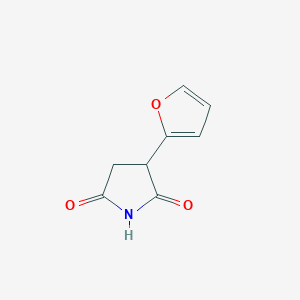
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2-chloroethyl)nitroso-, methyl ester, commonly known as CCNU, is a chemotherapeutic agent used in the treatment of various types of cancers. CCNU belongs to the family of nitrosoureas, which are known for their cytotoxic properties. CCNU has been used for the treatment of brain tumors, lymphomas, and various other types of cancers.
Mechanism of Action
CCNU exerts its anti-cancer effects by alkylating DNA and RNA, resulting in DNA damage and inhibition of DNA replication. CCNU also inhibits the activity of DNA repair enzymes, leading to further DNA damage and cell death. Additionally, CCNU has been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
CCNU has been shown to have a wide range of biochemical and physiological effects. CCNU has been shown to cause DNA damage, inhibit DNA replication, and induce cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties. CCNU has been associated with various side effects, including myelosuppression, gastrointestinal toxicity, and pulmonary toxicity.
Advantages and Limitations for Lab Experiments
CCNU has several advantages for lab experiments. It is a well-established chemotherapeutic agent with a known mechanism of action. CCNU is also relatively easy to synthesize and has been extensively studied. However, CCNU has several limitations for lab experiments. It is highly toxic and requires careful handling. CCNU is also associated with various side effects, which may affect the results of lab experiments.
Future Directions
There are several future directions for the study of CCNU. One area of research is the development of new formulations of CCNU that may improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that may predict the response to CCNU treatment. Additionally, there is a need for more studies on the immunomodulatory effects of CCNU and its potential use in combination with immunotherapies. Finally, there is a need for more studies on the long-term effects of CCNU treatment and its potential impact on cancer survivorship.
Synthesis Methods
CCNU can be synthesized by the reaction of 2-chloroethylamine hydrochloride with sodium nitrite in the presence of acetic acid. The resulting product is then reacted with methyl isocyanate to yield CCNU.
Scientific Research Applications
CCNU has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphomas, and various other types of cancers. CCNU has been shown to inhibit DNA replication and cause DNA damage, leading to cell death. CCNU has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
properties
CAS RN |
13589-15-6 |
|---|---|
Molecular Formula |
C4H7ClN2O3 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
methyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-10-4(8)7(6-9)3-2-5/h2-3H2,1H3 |
InChI Key |
ZIVWROYTZSSKDC-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)N(CCCl)N=O |
Other CAS RN |
13589-15-6 |
synonyms |
N-(2-Chloroethyl)-N-nitrosocarbamic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
